molecular formula C17H14ClNO5 B5739214 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid

4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid

Cat. No. B5739214
M. Wt: 347.7 g/mol
InChI Key: NNZOKPWXTLCHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid, also known as CPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPBA is a derivative of benzoic acid and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid is an inhibitor of several enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. It works by binding to the active site of these enzymes and preventing them from carrying out their normal function. 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been shown to bind to proteins and alter their conformation, which can affect their function.
Biochemical and Physiological Effects:
4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species. In addition, 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in a more targeted way. However, 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid can also have off-target effects and can interfere with the function of other enzymes and proteins. In addition, 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research with 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid. One area of interest is the development of new 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid derivatives with improved specificity and potency. Another area of interest is the use of 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid in drug discovery, as it has been shown to be a useful tool for identifying new drug targets. Finally, 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid could be used to study the role of specific amino acid residues in protein-ligand interactions, which could lead to the development of new drugs with improved binding affinity.

Synthesis Methods

4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid can be synthesized through a series of chemical reactions starting with 4-chlorobenzoic acid. The first step is the conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride. This is followed by the reaction of 4-chlorobenzoyl chloride with propionic anhydride to form 4-chloro-2-{[4-(propionyloxy)benzoyl]oxy}benzoic acid. Finally, the amide bond is formed by reacting 4-chloro-2-{[4-(propionyloxy)benzoyl]oxy}benzoic acid with ammonia or an amine.

Scientific Research Applications

4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been used extensively in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. 4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been used to study the binding of drugs to proteins and to investigate the role of specific amino acid residues in protein-ligand interactions.

properties

IUPAC Name

4-chloro-2-[(4-propanoyloxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5/c1-2-15(20)24-12-6-3-10(4-7-12)16(21)19-14-9-11(18)5-8-13(14)17(22)23/h3-9H,2H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZOKPWXTLCHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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